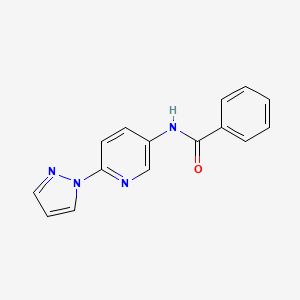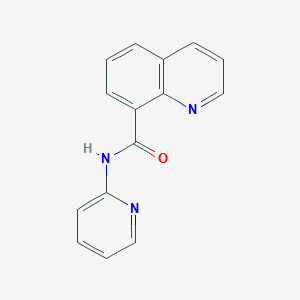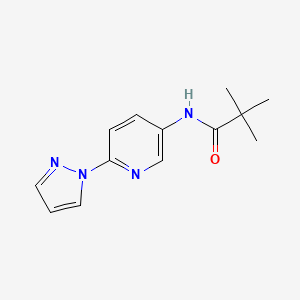
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as QTA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. QTA is a synthetic compound that belongs to the class of quinoline derivatives and has a pyrazolylacetamide moiety.
Wirkmechanismus
The mechanism of action of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not completely understood. However, studies have shown that N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide inhibits the activity of various enzymes and proteins involved in cancer cell growth and inflammation. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit the activity of topoisomerase II, a protein involved in DNA replication and cell division. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide induces apoptosis and cell cycle arrest. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a synthetic compound that can be easily synthesized on a large scale. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is also stable under normal laboratory conditions. However, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has some limitations for lab experiments. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not water-soluble, which limits its use in aqueous solutions. In addition, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
There are several future directions for the study of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. In medicinal chemistry, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be further studied for its potential as an anticancer, antibacterial, and antifungal agent. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could also be studied for its potential as an anti-inflammatory agent. In addition, the mechanism of action of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be further elucidated to understand its effects on various enzymes and proteins. Further studies could also be conducted to evaluate the safety and efficacy of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in animal models.
Synthesemethoden
The synthesis of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 2-(1,3,5-trimethylpyrazol-4-yl)acetic acid with 2-chloroquinoline in the presence of triethylamine. The resulting intermediate is then treated with ammonia to form N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. The synthesis of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a straightforward process and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has shown potential applications in various fields of scientific research. In medicinal chemistry, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its anticancer properties. Studies have shown that N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also shown potential as an antibacterial and antifungal agent. In addition, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its anti-inflammatory properties.
Eigenschaften
IUPAC Name |
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-15(12(2)21(3)20-11)9-17(22)19-14-8-13-6-4-5-7-16(13)18-10-14/h4-8,10H,9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTMTZZEVSIDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)








![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)
![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)
